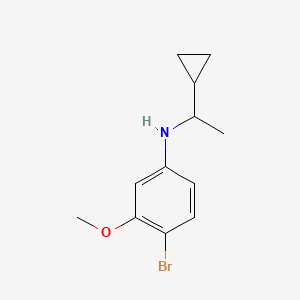

4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline

Description

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

4-bromo-N-(1-cyclopropylethyl)-3-methoxyaniline |

InChI |

InChI=1S/C12H16BrNO/c1-8(9-3-4-9)14-10-5-6-11(13)12(7-10)15-2/h5-9,14H,3-4H2,1-2H3 |

InChI Key |

VJUZOSQJQZMQRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)NC2=CC(=C(C=C2)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Key Intermediate: 4-Bromo-3-methoxyaniline

The synthesis of this compound generally starts from the preparation of 4-bromo-3-methoxyaniline, which serves as the aromatic amine core.

Typical synthetic route for 4-bromo-3-methoxyaniline:

- Starting Material: 2-Bromo-5-nitroanisole (2-bromo-5-nitro-1-methoxybenzene)

- Reduction: Catalytic hydrogenation using Raney nickel in a solvent mixture of methanol and ethyl acetate under hydrogen atmosphere for approximately 3 hours.

- Workup: Filtration through Celite, treatment with activated charcoal (Darco), concentration under reduced pressure, and purification by silica gel filtration.

- Yield: Approximately 89% yield of 4-bromo-3-methoxyaniline as a solid.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Hydrogenation | Raney nickel, H2, methanol/ethyl acetate | Reduction of nitro group to amine | 89% |

This method is well-documented and provides a reliable route to the aromatic amine intermediate.

Bromination and Etherification Steps for Related Intermediates

In related synthetic sequences for halogenated methoxyanilines, the bromination of p-fluoronitrobenzene using N-bromo-succinimide in acetic acid at 25–50 °C yields bromo-4-fluoronitrobenzene. Subsequent etherification with sodium methylate in methanol at 10–80 °C replaces the fluorine with a methoxy group, yielding bromo-4-methoxy nitrobenzene. Finally, reduction of the nitro group with sodium-based reductants at 70–100 °C produces the corresponding bromo-methoxyaniline.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Bromination | N-bromo-succinimide, acetic acid, 25–50 °C | Bromo-4-fluoronitrobenzene | Mild conditions, controlled stoichiometry |

| Etherification | Sodium methylate, methanol, 10–80 °C | Bromo-4-methoxy nitrobenzene | High yield (~96%), white cotton-like solid |

| Nitro Reduction | Sodium reductant, water, 70–100 °C | Bromo-4-methoxyaniline | Yellow powder, efficient reduction |

This sequence demonstrates the preparation of halogenated methoxyanilines useful as precursors.

Alkylation of 4-Bromo-3-methoxyaniline to Form this compound

The key step to obtain this compound is the introduction of the 1-cyclopropylethyl group onto the nitrogen atom of 4-bromo-3-methoxyaniline.

Potential synthetic strategies include:

- Reductive amination: Direct reductive amination of 4-bromo-3-methoxyaniline with cyclopropylacetone or a related ketone under hydrogenation conditions using bifunctional catalysts (e.g., iridium-phosphate or rhodium-based catalysts) to afford the N-substituted amine with high selectivity and yield.

- Alkylation: N-alkylation of 4-bromo-3-methoxyaniline with 1-cyclopropylethyl halides or derivatives under basic conditions.

While no explicit procedure for this exact compound is widely documented, the reductive amination approach is supported by recent advances in asymmetric reductive amination catalysis, which enable efficient and selective synthesis of chiral amines like this compound.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or reduce other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Dehalogenated aniline derivatives.

Substitution: Substituted aniline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups, along with the cyclopropylethyl moiety, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with five analogs to highlight differences in synthesis, physicochemical properties, and reactivity.

Key Observations :

- The presence of bromine and sterically demanding groups (e.g., 1-cyclopropylethyl) reduces synthetic yields compared to non-brominated analogs (e.g., compound 6i) .

- Reductive amination is a common method for introducing alkyl/aryl substituents to the aniline nitrogen, though yields vary with steric and electronic effects .

Physicochemical Properties

Key Observations :

- Bromination increases molecular weight and hydrophobicity (higher LogP) compared to non-brominated analogs (e.g., compound 6i) .

Reactivity in Cross-Coupling Reactions

The bromine atom at the para position makes this compound a candidate for Suzuki-Miyaura couplings. However, its reactivity differs from analogs:

- Benzamide derivatives (e.g., 4-Bromo-N-isopropyl-3-methoxybenzamide) are less reactive in cross-coupling due to the electron-withdrawing amide group .

Biological Activity

4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities, notably in the realms of anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit various cancer cell lines. For instance, it has been shown to affect the methylation status of p53, a critical tumor suppressor protein. The inhibition of SMYD2, a methyltransferase that modifies p53, suggests that this compound could serve as a lead for developing new cancer therapeutics .

Table 1: Inhibition Potency Against Cancer Cell Lines

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 2.5 | MDA-MB-231 (Breast) |

| Other derivatives | Varies | Various |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Its structural modifications, particularly the presence of bromine and methoxy groups, enhance its efficacy against certain bacterial strains. Studies have shown that derivatives with similar structures exhibit significant antibacterial activity, suggesting a promising avenue for further exploration .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its molecular structure. The presence of the bromine atom is crucial for enhancing potency, while the methoxy group contributes to lipophilicity and overall stability in biological systems.

Table 2: Structure-Activity Relationships

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases potency |

| Methoxy | Enhances solubility |

| Cyclopropyl group | Affects binding affinity |

Case Study 1: Cancer Cell Line Inhibition

In a study conducted on various cancer cell lines, this compound was evaluated for its ability to inhibit cell proliferation. The results indicated that at concentrations above 2.5 μM, significant inhibition was observed in MDA-MB-231 cells, leading to apoptosis as confirmed by flow cytometry analysis .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results revealed that modifications in the aniline structure significantly influenced antibacterial activity. The compound showed notable effectiveness against Staphylococcus aureus and Escherichia coli at concentrations as low as 5 μg/mL .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline, and how can reaction conditions be optimized for higher yields?

Answer: The compound can be synthesized via reductive amination using 1-cyclopropylethanone and 3-methoxyaniline derivatives. A key intermediate, N-(1-cyclopropylethyl)-3-methoxyaniline, is formed with 62% yield and 82% stereochemical purity under iridium-phosphate catalysis in 20 hours . Subsequent bromination at the 4-position (meta to methoxy) requires careful regioselective control. Optimization involves:

- Catalyst screening : Iridium-phosphate systems improve stereochemical outcomes.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance bromination efficiency.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during bromine addition.

Advanced Stereochemical Purity Challenges

Q. Q2. How can researchers resolve contradictions in stereochemical purity data during synthesis of the cyclopropylethyl-substituted aniline core?

Answer: Discrepancies in stereochemical purity (e.g., 82% vs. lower values in similar compounds) arise from competing pathways in reductive amination. Methodological solutions include:

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (90:10) to separate enantiomers .

- Kinetic resolution : Adjust reaction time (e.g., reducing from 20 to 12 hours) to favor dominant stereoisomer formation .

- Computational modeling : DFT calculations predict transition-state energies to guide catalyst design for enantioselectivity .

Basic Analytical Characterization

Q. Q3. What spectroscopic and chromatographic methods are critical for confirming the structure of this compound?

Answer:

- <sup>1</sup>H-NMR : Key signals include a singlet for methoxy (~δ 3.75 ppm), cyclopropyl protons (δ 0.5–1.2 ppm), and aromatic protons (δ 6.5–7.2 ppm) .

- HRMS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 310.04 (calculated for C12H15BrNO).

- HPLC : Use C18 columns with acetonitrile/water (70:30) to assess purity (>95%) .

Advanced Data Contradictions in Bromination

Q. Q4. How can conflicting data on bromine substitution positions (e.g., 3- vs. 4-bromo isomers) be resolved during synthesis?

Answer: Bromination regioselectivity is influenced by:

- Directing groups : Methoxy at the 3-position directs bromine to the 4-position via para activation. Contradictions arise if competing ortho-directing groups (e.g., unprotected amines) are present.

- Reagent choice : NBS (N-bromosuccinimide) in DMF favors para substitution, while Br2/FeBr3 may lead to ortho byproducts .

- Validation : X-ray crystallography or NOESY NMR confirms substitution patterns .

Basic Stability and Storage

Q. Q5. What storage conditions are recommended to prevent degradation of this compound?

Answer:

- Temperature : Store at –20°C in airtight containers to minimize oxidation .

- Light sensitivity : Amber vials prevent photodegradation of the bromoaryl group.

- Desiccation : Silica gel packs reduce hydrolysis of the methoxy and cyclopropyl groups .

Advanced Mechanistic Studies

Q. Q6. What experimental designs are suitable for probing the role of the cyclopropylethyl group in catalytic or receptor-binding applications?

Answer:

- Structure-activity relationships (SAR) : Synthesize analogs with cyclopropyl vs. non-cyclopropyl substituents to compare binding affinities (e.g., via SPR or ITC).

- Kinetic isotope effects (KIE) : Use deuterated cyclopropane to study C-H activation in catalytic cycles .

- DFT simulations : Model steric effects of the cyclopropyl group on transition states in reductive amination .

Basic Applications in Biochemical Assays

Q. Q7. How is the methoxyaniline moiety utilized in biochemical assays, and could bromination enhance its functionality?

Answer: Methoxyaniline derivatives (e.g., Trinder’s reagents like ADPS) are chromogenic substrates for peroxidases, producing colorimetric signals at λmax 520–600 nm . Bromination:

- Enhances electron withdrawal , improving reaction kinetics with oxidases.

- Increases stability against auto-oxidation in aqueous buffers .

Advanced Degradation Pathway Analysis

Q. Q8. What methodologies identify degradation products of this compound under oxidative stress?

Answer:

- LC-MS/MS : Monitor degradation in H2O2-spiked solutions. Major products include debrominated aniline and cyclopropane ring-opened aldehydes.

- EPR spectroscopy : Detect radical intermediates during oxidation .

- Accelerated stability testing : Use Q10 (Arrhenius) models to predict shelf life under varying temperatures .

Table 1. Key Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.